

# Spectroscopic and Synthetic Profile of 3-Amino-4-pyrazolecarbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-4-pyrazolecarbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic properties of **3-amino-4-pyrazolecarbonitrile**, a key intermediate in pharmaceutical synthesis. The intended audience for this document includes researchers, chemists, and quality control specialists in the fields of medicinal chemistry and drug development. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside the experimental protocols for data acquisition and a representative synthetic workflow.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-amino-4-pyrazolecarbonitrile**, providing a quantitative reference for its structural characterization.

**Table 1: NMR Spectroscopic Data for 3-Amino-4-pyrazolecarbonitrile**

Nucleus	Chemical Shift ( $\delta$ ) ppm	Solvent
$^1\text{H}$ NMR	Data not available	-
$^{13}\text{C}$ NMR	Data not available	DMSO-d6

Note: Specific chemical shift values for the parent compound **3-amino-4-pyrazolecarbonitrile** are not readily available in the searched literature. Data for substituted analogs are available and can be used for comparative purposes. For instance, in 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, the NH<sub>2</sub> protons appear as a singlet at  $\delta$  6.50 ppm and the NH proton as a broad singlet at  $\delta$  12.16 ppm in DMSO-d<sub>6</sub>.<sup>[1]</sup>

**Table 2: IR Spectroscopic Data for 3-Amino-4-pyrazolecarbonitrile**

Functional Group	Vibrational Frequency (cm <sup>-1</sup> )	Reference
N-H Stretch (NH <sub>2</sub> )	3348, 3303	[2]
N-H Stretch (NH)	3193	[2]
C≡N Stretch	2230	[2]

**Table 3: Mass Spectrometry Data for 3-Amino-4-pyrazolecarbonitrile**

Technique	m/z	Interpretation	Reference
Electron Ionization (EI)	108	[M] <sup>+</sup>	[3]

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra of pyrazole derivatives are typically recorded on a 300, 400, or 500 MHz spectrometer.

- **Sample Preparation:** A sample of approximately 5-10 mg of **3-amino-4-pyrazolecarbonitrile** is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm

NMR tube.

- Data Acquisition:
  - $^1\text{H}$  NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.
  - $^{13}\text{C}$  NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to  $^1\text{H}$  NMR. The spectral width should cover the expected carbon chemical shift range (typically 0-200 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum is commonly obtained using the Potassium Bromide (KBr) pellet method.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Sample Preparation:
  - Approximately 1-2 mg of finely ground **3-amino-4-pyrazolecarbonitrile** is mixed with about 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[\[4\]](#)
  - The mixture is thoroughly ground to a fine, homogeneous powder.
  - The powdered mixture is then transferred to a pellet-forming die.
- Pellet Formation: The die is placed in a hydraulic press, and a pressure of 8-10 tons is applied for several minutes to form a thin, transparent pellet.[\[2\]](#)
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

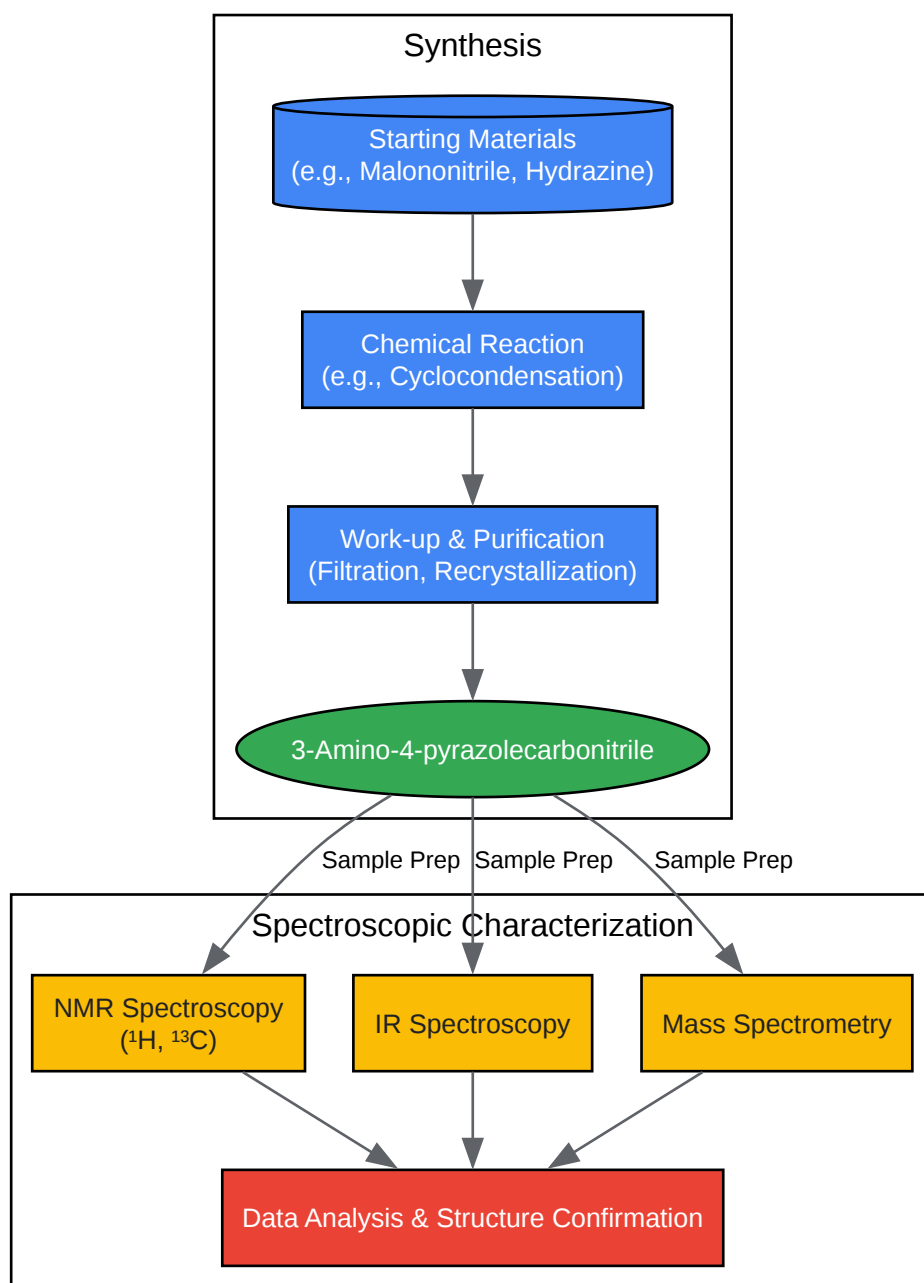
Mass spectra for small molecules like **3-amino-4-pyrazolecarbonitrile** are typically acquired using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).[\[8\]](#)

[9]

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[\[8\]](#)
- **Ionization:**
  - **Electron Ionization (EI):** The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This method provides a characteristic fragmentation pattern that can be used for structural elucidation.[\[8\]](#)
  - **Electrospray Ionization (ESI):** The sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated ( $[M+H]^+$ ) or deprotonated ( $[M-H]^-$ ) molecular ions. This is a softer ionization technique that often keeps the molecular ion intact.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of **3-amino-4-pyrazolecarbonitrile**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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